N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a triazoloquinoxaline core fused with a 1-methyl-[1,2,4]triazole moiety, linked via a sulfanyl bridge to an N-(2,5-dimethoxyphenyl)acetamide group. The dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-23-24-19-20(22-14-6-4-5-7-16(14)25(12)19)29-11-18(26)21-15-10-13(27-2)8-9-17(15)28-3/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBZROSEAMCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinoxaline derivatives, including this compound. The following points summarize key findings:
- Mechanisms of Action : The compound exhibits anticancer activity through mechanisms such as:
- Inhibition of tyrosine kinases.
- Induction of apoptosis in cancer cells.
- Disruption of tubulin polymerization.
- Cell Line Studies : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values ranging from 1.9 to 7.52 µg/mL for different derivatives against HCT-116 cells .
Other Therapeutic Applications
Beyond its anticancer properties, compounds with similar structures have been investigated for various pharmacological effects:
- Antimicrobial Activity : Some quinoxaline derivatives have demonstrated antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities that could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of N-(2,5-dimethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide:
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazoloquinoxaline vs. Triazoloquinoline
A closely related analog from , N-(2,5-dichlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide, replaces the quinoxaline core with a quinoline system . Key differences include:
- Quinoline ( analog): A single nitrogen atom in the fused benzene ring, reducing polarity but increasing lipophilicity.
This divergence likely impacts solubility and target affinity. For instance, the quinoxaline core may improve binding to enzymes requiring polar interactions (e.g., kinases), while quinoline derivatives might exhibit better membrane permeability.
Triazolopyrazine Derivatives
Compounds from , such as N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide, feature a pyrrolo-triazolopyrazine core . However, the addition of bulky cyclopentyl and tetrahydro-pyran groups may prioritize selectivity over broad-spectrum activity.
Substituent Effects
Phenyl Ring Modifications
- Target compound : 2,5-Dimethoxyphenyl (electron-donating groups) likely improves aqueous solubility and metabolic stability compared to halogenated analogs.
Linker and Functional Groups
Data Table: Structural and Hypothesized Property Comparison
Research Implications and Limitations
- Pharmacological Activity: The target compound’s dimethoxyphenyl group and quinoxaline core may favor interactions with polar binding sites, whereas ’s dichlorophenyl/quinoline system could prioritize hydrophobic environments (e.g., CNS targets).
- Data Gaps : The evidence provided lacks experimental data (e.g., IC50, logP, pharmacokinetics). Further studies are required to validate these hypotheses.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C26H26N4O3S2
- Molecular Weight : 510.64 g/mol
- CAS Number : 539810-37-2
The structure includes a dimethoxyphenyl group and a triazoloquinoxaline moiety linked through a sulfanyl group. This unique combination may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the triazoloquinoxaline core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Final acetamide formation , which is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Acetamide derivatives have shown varying degrees of activity against gram-positive and gram-negative bacteria. Compounds with multiple methoxy groups often demonstrate enhanced activity due to increased lipophilicity and improved membrane penetration .
Anticancer Potential
The triazoloquinoxaline framework is known for its anticancer properties. Studies have indicated that derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit kinases involved in cancer progression .
Neuroprotective Effects
Given the structural features of the compound, it may also exhibit neuroprotective effects. Research on related compounds suggests potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation |
| U87MG (Glioma) | 25 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound to target proteins involved in cancer pathways. The results suggest strong interactions with key residues in the active sites of these proteins, indicating potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
